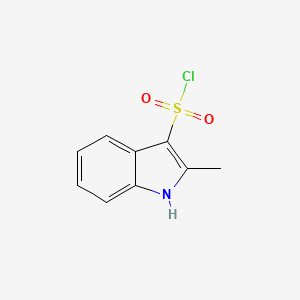

2-Methyl-1H-indole-3-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO2S |

|---|---|

Molecular Weight |

229.68 g/mol |

IUPAC Name |

2-methyl-1H-indole-3-sulfonyl chloride |

InChI |

InChI=1S/C9H8ClNO2S/c1-6-9(14(10,12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3 |

InChI Key |

GKLKENIHDZVDFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Strategies for Indole 3 Sulfonyl Chlorides

Classical and Contemporary Approaches to Indole (B1671886) Sulfonylation

The introduction of a sulfonyl chloride group onto the indole nucleus has been approached through various methods, ranging from direct electrophilic substitution to highly regioselective modern techniques.

Direct Electrophilic Sulfonylation on the Indole Nucleus

Direct electrophilic sulfonylation of aromatic compounds is a fundamental method for the introduction of a sulfonyl group. In the context of indoles, this typically involves the use of a sulfonating agent in the presence of a strong acid. For the synthesis of sulfonyl chlorides, chlorosulfonic acid is a common reagent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the highly electrophilic species, conceptually HSO3+, attacks the electron-rich indole ring. masterorganicchemistry.com

The reaction of 2-methylindole with chlorosulfonic acid can lead to the formation of 2-Methyl-1H-indole-3-sulfonyl chloride. The reaction conditions, such as temperature and solvent, are crucial to control the selectivity and minimize side reactions. A general procedure involves the careful addition of chlorosulfonic acid to a solution of the indole derivative at a low temperature. rsc.org

Table 1: Reagents and Conditions for Direct Electrophilic Sulfonylation

| Reagent | Conditions | Product |

| Chlorosulfonic acid | Low temperature, inert solvent | Indole-3-sulfonyl chloride |

It is important to note that the high reactivity of both the indole nucleus and chlorosulfonic acid can lead to the formation of undesired byproducts. Therefore, optimization of reaction parameters is essential for achieving a good yield of the desired product.

Regioselective Sulfonylation at C-3 Position of Indoles

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most susceptible to electrophilic attack. This inherent reactivity allows for regioselective functionalization. Various methods have been developed to enhance the regioselectivity of sulfonylation at the C-3 position.

One approach involves the use of milder sulfonating agents or the protection of other reactive sites on the indole ring. For instance, N-sulfonyl protected 7-azaindoles have been shown to undergo regioselective C-3 sulfenylation with sulfonyl chlorides, a reaction that can be a precursor to sulfonylation. nih.gov While this example pertains to a related heterocyclic system, the principles of directing functionalization to the C-3 position are transferable.

Electrochemical methods have also emerged as a tool for regioselective C-H sulfonylation. For example, an electrochemical method for the C3-H sulfonylation of 2H-indazoles has been developed, which proceeds without the need for transition metals or external oxidants. nih.gov Such techniques offer a promising avenue for the clean and selective synthesis of indole-3-sulfonyl chlorides.

Multi-Component and Cascade Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While direct MCRs for the synthesis of this compound are not extensively documented, the indole scaffold is a common participant in such reactions. acs.orgnih.govrug.nlmdpi.comrug.nl

Cascade reactions, which involve a sequence of intramolecular reactions, can also be designed to construct the indole-3-sulfonyl chloride framework. A hypothetical cascade approach could involve an initial reaction at the C-3 position of 2-methylindole that introduces a sulfur-containing moiety, which is then converted to the sulfonyl chloride in a subsequent step within the same pot. For instance, a cascade sulfenylation-halogenation of indole has been reported, demonstrating the feasibility of multi-step one-pot functionalizations. researchgate.net

Catalytic Transformations for Sulfonyl Chloride Synthesis

Catalytic methods provide milder and more efficient alternatives to traditional stoichiometric approaches for the synthesis of sulfonyl chlorides.

Photoredox-Catalyzed Pathways to Sulfonylated Heterocycles

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of various chemical bonds under mild conditions. This strategy has been applied to the sulfonylation of anilines and the synthesis of 3-sulfonylated chromones. rsc.orgresearchgate.net The generation of sulfonyl radicals from sulfonyl chlorides or other precursors under photoredox conditions allows for their addition to double bonds or C-H bonds.

A photoredox-catalyzed cascade annulation of alkynes with sulfonyl chlorides has been developed for the synthesis of sulfonylated benzothiophenes and benzoselenophenes. rsc.org While not a direct synthesis of the target compound, this demonstrates the utility of photoredox catalysis in forming C-S bonds and incorporating sulfonyl groups into heterocyclic systems. A radical cascade process has also been utilized for the synthesis of 2-sulfenylindoles, which could potentially be oxidized to the corresponding sulfonyl derivatives. nih.gov

Transition Metal-Mediated Syntheses (e.g., Gold, Silver)

Transition metal catalysis offers a versatile platform for the synthesis of functionalized indoles. Copper-catalyzed reactions, for example, have been employed for the synthesis of 3-arylsulfonyl-2-trifluoromethyl-1H-indoles. mdpi.com Although this example leads to a sulfone rather than a sulfonyl chloride, it highlights the potential of transition metals to facilitate C-S bond formation at the C-3 position of the indole ring. Copper(I) catalysts have also been effective in the synthesis of 1-sulfonyl-1,2,3-triazoles from sulfonyl azides. acs.org

Applications of Phase-Transfer Catalysis in Indole Sulfonylation

Phase-transfer catalysis (PTC) is a powerful methodology in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. mdpi.comdntb.gov.ua This technique is particularly valuable for enhancing reaction rates and selectivity, making it a "green" and efficient alternative to many homogeneous synthetic transformations. mdpi.combuchler-gmbh.com The operational simplicity, mild reaction conditions, and use of environmentally benign solvents like water contribute to its growing importance in industrial processes for synthesizing complex molecules. buchler-gmbh.com

The fundamental principle of PTC involves a phase-transfer catalyst, often a quaternary ammonium or phosphonium salt, which transports a reactant from one phase to another where the reaction can occur. mdpi.comdntb.gov.ua For instance, the catalyst can form an ion pair with an anion in the aqueous phase, making it soluble in the organic phase where it can react with an organic substrate. This process increases the effective concentration and reactivity of the nucleophile in the organic phase, leading to significantly higher reaction rates. buchler-gmbh.com

In the context of indole chemistry, PTC has been employed for various transformations. While direct examples of indole-3-sulfonylation using PTC are not extensively detailed in the provided research, the principles can be applied to related functionalizations. The catalysts enable reactions by creating a bridge between the aqueous phase containing a reagent and the organic phase containing the indole substrate. Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have become prominent for achieving highly enantioselective transformations under mild conditions, which is a significant advantage in pharmaceutical synthesis. buchler-gmbh.com The use of ionic liquids as phase-transfer catalysts has also gained attention, as they are considered environmentally friendly solvents and can be customized to suit specific reactions. dntb.gov.ua

Key advantages of applying PTC to indole synthesis and functionalization include:

Enhanced Reaction Rates: By facilitating the transfer of reactants across the phase boundary, PTC overcomes the insolubility of reagents, leading to faster reactions. mdpi.com

Milder Reaction Conditions: Reactions can often be carried out at lower temperatures, reducing energy consumption and minimizing side reactions. buchler-gmbh.com

Green Chemistry: PTC often utilizes water as a solvent and avoids the need for heavy transition metals, aligning with the principles of sustainable chemistry. buchler-gmbh.com

Operational Simplicity: The experimental procedures are generally straightforward and applicable to large-scale industrial processes. buchler-gmbh.com

Novel Synthetic Routes for this compound and Analogues

The synthesis of indole-3-sulfonyl chlorides and their analogues is a critical area of research due to their role as intermediates in the development of pharmaceuticals. Recent efforts have focused on creating new synthetic pathways that are not only efficient but also environmentally conscious.

Modern synthetic chemistry places a strong emphasis on developing protocols that are both efficient and environmentally friendly. For the synthesis of indole derivatives, including those that are precursors to sulfonyl chlorides, microwave-assisted organic synthesis has emerged as a significant advancement. mdpi.com This technique offers numerous advantages over traditional heating methods, such as a dramatic reduction in reaction times, improved conversion rates, and the formation of cleaner products. mdpi.com

One such efficient procedure involves the palladium-catalyzed intramolecular oxidative coupling for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com Researchers have demonstrated that by exposing the reactants to microwave irradiation, the desired indole products can be obtained in excellent yields (>90%) and with high regioselectivity in significantly less time compared to conventional heating. mdpi.comresearchgate.net The versatility of this protocol allows for the use of more eco-friendly solvents, further enhancing its green credentials. mdpi.com

Another approach to environmentally friendly synthesis of sulfonyl chlorides involves avoiding toxic and polluting raw materials. google.com An innovative method utilizes S-hydrocarbyl isothiourea salt as a starting material, which undergoes oxidative chlorination with N-chlorosuccinimide (NCS) under acidic conditions to yield the corresponding sulfonyl chloride. google.com This process is noted for its simple and readily available raw materials, convenient operation, and the absence of toxic by-products, making it suitable for large-scale industrial production. google.com The starting S-alkylisothiourea salts are themselves non-toxic, odorless, and can be easily prepared from inexpensive thiourea. organic-chemistry.org

These modern protocols highlight a shift towards more sustainable practices in chemical synthesis, focusing on:

Reduced Energy Consumption: Microwave-assisted synthesis shortens reaction times from hours to minutes. researchgate.net

Atom Economy: Efficient reactions that maximize the incorporation of starting materials into the final product.

Use of Safer Reagents: Replacing hazardous chemicals like chlorosulfonic acid with greener alternatives like NCS. google.com

Waste Reduction: Cleaner reactions lead to easier purification and less chemical waste. mdpi.com

Optimizing synthetic processes is crucial for maximizing the yield and purity of the target compound, which is particularly important in pharmaceutical manufacturing. For the synthesis of 2-methyl-1H-indole derivatives, systematic optimization of reaction parameters has led to significant improvements.

In the palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylate, a precursor for further functionalization, researchers compared conventional heating with microwave irradiation. researchgate.net The initial conventional method required 3 hours at 80 °C to achieve a 72% yield. researchgate.net By switching to microwave heating, the reaction time was drastically reduced. The optimization studies revealed that a reaction time of just 30 minutes under microwave conditions could produce the target compound in a 93% isolated yield. researchgate.net

The data below illustrates the optimization of the synthesis of methyl-(Z)-3-(phenylimino)butanoate into 2-methyl-1H-indole-3-carboxylate.

| Entry | Heating Method | Time | Yield (%) |

|---|---|---|---|

| 1 | Conventional | 3 h | 72 |

| 2 | Microwave (μW) | 0.5 h (30 min) | 93 |

| 3 | Microwave (μW) | 0.25 h (15 min) | 63 |

Data sourced from research on microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. researchgate.net

This optimization demonstrates that while microwave heating significantly accelerates the reaction, a sufficient reaction time is still necessary to achieve maximum yield. Shortening the time to 15 minutes resulted in a considerable drop in yield to 63%. researchgate.net Such process optimization studies are vital for establishing robust and efficient manufacturing processes. Further optimization can involve screening different catalysts, bases, and solvents to fine-tune the reaction for industrial-scale production, ensuring both high purity and reproducibility. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Methyl 1h Indole 3 Sulfonyl Chloride

Nucleophilic Reactions at the Sulfonyl Chloride Center

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by a wide range of nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. nih.gov

Formation of Sulfonamide Derivatives

The reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of sulfonamide synthesis. ucl.ac.uk 2-Methyl-1H-indole-3-sulfonyl chloride readily reacts with amines in the presence of a base (such as pyridine or triethylamine) to neutralize the HCl byproduct, affording the corresponding N-substituted 2-methyl-1H-indole-3-sulfonamides. cbijournal.comlibretexts.org This reaction is highly efficient and serves as a primary method for incorporating the 2-methylindole-3-sulfonyl moiety into diverse molecular frameworks. mdpi.comresearchgate.net

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion and deprotonation by the base to yield the stable sulfonamide product.

Table 1: Representative Synthesis of Sulfonamide Derivatives

| Amine Nucleophile | Base | Product |

| Aniline | Pyridine | N-phenyl-2-methyl-1H-indole-3-sulfonamide |

| Benzylamine | Triethylamine | N-benzyl-2-methyl-1H-indole-3-sulfonamide |

| Morpholine | Triethylamine | 3-(morpholinosulfonyl)-2-methyl-1H-indole |

| Piperidine | Pyridine | 2-methyl-3-(piperidinosulfonyl)-1H-indole |

Synthesis of Sulfones and Sulfonates

Beyond sulfonamides, the sulfonyl chloride group is a versatile precursor for other sulfur-containing functional groups.

Sulfones: The synthesis of sulfones from this compound can be achieved through various methods. One common approach involves a two-step, one-pot procedure where the sulfonyl chloride is first reduced to a magnesium sulfinate salt using magnesium. rsc.org This intermediate is then alkylated in situ with an alkyl halide to furnish the corresponding sulfone. rsc.org Alternatively, coupling reactions with organometallic reagents can also yield sulfones.

Sulfonates: The reaction of this compound with alcohols or phenols in the presence of a base leads to the formation of sulfonate esters. This reaction is analogous to sulfonamide formation, with the alcohol or phenol acting as the nucleophile. The resulting sulfonate esters are themselves useful intermediates in organic synthesis.

Reactivity of the Indole (B1671886) Nucleus in the Presence of the Sulfonyl Chloride Group

The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles. impactfactor.org The presence of the electron-withdrawing -SO2Cl group at the C3 position modulates this reactivity.

Electrophilic Aromatic Substitutions on the Indole Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles, typically occurring at the C3 position. wikipedia.orgmasterorganicchemistry.com In this compound, this position is occupied. Therefore, electrophilic attack is directed to the benzo portion of the indole ring (positions C4, C5, C6, and C7). libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Electrophile | Potential Product(s) |

| Nitration | NO2+ | 2-Methyl-5-nitro-1H-indole-3-sulfonyl chloride |

| Bromination | Br+ | 5-Bromo-2-methyl-1H-indole-3-sulfonyl chloride |

| Friedel-Crafts Acylation | RCO+ | 5-Acyl-2-methyl-1H-indole-3-sulfonyl chloride |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the indole ring can act as a nucleophile, participating in alkylation and acylation reactions. nih.gov For this compound, the electron-withdrawing nature of the C3-sulfonyl group decreases the nucleophilicity of the indole nitrogen. Consequently, more stringent reaction conditions are typically required compared to unsubstituted indoles.

N-Alkylation: This is generally achieved by treating the indole with a strong base, such as sodium hydride (NaH), to generate the indolide anion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the N-alkylated product, such as 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride. bldpharm.com

N-Acylation: Acylation of the indole nitrogen can be accomplished using reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base. researchgate.netresearchgate.net N-acylbenzotriazoles have also been reported as effective reagents for the N-acylation of indoles and sulfonamides. semanticscholar.org This modification can serve as a protecting group strategy or to introduce specific functionalities.

Intramolecular Rearrangements and Migrations

Indole derivatives substituted with sulfonyl groups are known to undergo intramolecular rearrangements under certain conditions. While specific studies on this compound are not prevalent, analogous transformations suggest potential reaction pathways.

For instance, N-sulfonylindoles have been shown to undergo light-induced or catalyst-mediated cbijournal.comnih.gov-sulfonyl migration to the C3 position. acs.org While the starting material already possesses a C3-sulfonyl group, other rearrangements are plausible. Under strong acid conditions, such as with triflic acid, substituents have been observed to migrate from the C3 to the C2 position of the indole ring. nih.gov Furthermore, aluminum chloride has been shown to mediate the migration of an N-sulfonyl group to the C7 position. researchgate.net These precedents suggest that under specific thermal, acidic, or photochemical conditions, this compound could potentially rearrange to form other sulfonyl-substituted indole isomers.

Investigation of Sulfonyl Migration Pathways

The migration of sulfonyl groups in indole derivatives is a notable transformation that has been the focus of mechanistic investigations. While direct studies on this compound are limited, research on analogous N-sulfonylindoles provides valuable insights into potential migration pathways.

Lewis acid catalysis, for instance, has been shown to mediate the unexpected and regioselective migration of sulfonyl groups in N-alkyl/aryl/heteroarylsulfonyl indoles. In a study involving AlCl₃, a non-concerted process for sulfonyl group migration was proposed. This was substantiated by a crossover experiment where a 1:1 mixture of two different N-sulfonylindoles led to the formation of crossover products, indicating an intermolecular pathway. The proposed mechanism involves the AlCl₃-assisted activation of the indolyl double bond, followed by N-S bond cleavage to form an intermediate that subsequently undergoes sulfonylation at a different position. researchgate.netmagtech.com.cn

While this research was not conducted on this compound itself, it establishes a precedent for Lewis acid-mediated sulfonyl migrations in the indole scaffold, suggesting that similar pathways could potentially be induced for the C-3 sulfonyl group under appropriate conditions. The general principles of such migrations, which can occur as formal 1,2-, 1,3-, 1,4-, and 1,5-shifts through either radical or polar processes, have been extensively reviewed. rsc.org

Further research is required to specifically delineate the sulfonyl migration pathways for this compound and to determine the influence of the C-2 methyl group on the kinetics and regioselectivity of such rearrangements.

Radical Intermediates in Sulfonylation Processes

The involvement of radical intermediates in reactions involving sulfonyl groups is a well-documented phenomenon. In the context of indole chemistry, radical cyclizations of N-sulfonylindoles have been shown to proceed through the formation of imine intermediates via the elimination of a sulfonyl radical. nih.gov This highlights the potential for sulfonyl groups on the indole nucleus to participate in radical processes.

While specific studies on radical intermediates generated directly from this compound are not extensively detailed in the available literature, the broader context of sulfonylation reactions suggests their likely involvement. Sulfonyl chlorides are known precursors for the generation of sulfonyl radicals under photoredox conditions. These radicals can then participate in various transformations, including the cyclization of indole derivatives.

For instance, visible-light-promoted cyclization of indole derivatives with arylsulfonyl chlorides as radical sources has been reported to yield tetrahydrocarbazole frameworks. The proposed mechanism involves the generation of a sulfonyl radical, which then initiates a cascade cyclization. Control experiments, such as the addition of radical scavengers like TEMPO, have been shown to inhibit such reactions, providing strong evidence for the participation of radical intermediates.

These findings suggest that this compound could serve as a source of the 2-methyl-1H-indole-3-sulfonyl radical under appropriate photochemical or thermal conditions, opening avenues for novel radical-mediated synthetic transformations.

Mechanistic Elucidation of Synthetic Transformations

The mechanistic understanding of synthetic transformations involving this compound is crucial for its effective utilization in organic synthesis. While specific mechanistic studies on this compound are sparse, analogies can be drawn from related systems to propose plausible reaction pathways.

The Lewis acid-mediated migration of sulfonyl groups in N-sulfonylindoles, as discussed earlier, provides a framework for understanding potential rearrangements of the sulfonyl group in this compound. A proposed mechanism involves the coordination of the Lewis acid to the indole ring, facilitating the cleavage of the C-S bond and subsequent re-sulfonylation at a different position. researchgate.netmagtech.com.cn The regioselectivity of such a process would likely be influenced by steric and electronic factors, including the presence of the methyl group at the C-2 position.

Furthermore, the generation of radical intermediates from sulfonyl chlorides under photoredox catalysis offers another mechanistic avenue for synthetic transformations. A plausible mechanism for a radical-mediated reaction would involve the initial formation of a sulfonyl radical from this compound, followed by its addition to a suitable substrate and subsequent reaction steps to yield the final product. The feasibility and outcome of such a transformation would depend on the reaction conditions, including the choice of photocatalyst, solvent, and radical acceptor.

To provide a clearer picture of the potential reaction parameters and outcomes, the following table summarizes the conditions for Lewis acid-mediated sulfonyl migration in a related N-sulfonylindole system.

| Entry | Equiv. of AlCl₃ | Equiv. of Acyl Chloride | Solvent | Time (h) | Yield (%) |

| 1 | 1.0 | 1.5 | CH₂Cl₂ | 6 | 28 |

| 2 | 1.5 | 2.0 | CH₂Cl₂ | 6 | 41 |

| 3 | 1.5 | 3.0 | CH₂Cl₂ | 6 | 49 |

| 4 | 2.0 | 3.0 | CH₂Cl₂ | 6 | 70 |

| 5 | 2.0 | 3.0 | CH₂Cl₂ | 8 | 68 |

| 6 | 2.0 | 3.0 | CHCl₃ | 6 | 44 |

| 7 | 2.0 | 3.0 | ClCH₂CH₂Cl | 6 | 32 |

| Data adapted from a study on AlCl₃ mediated synthesis of 3-acyl-7-sulfonyl indoles. The starting material was a 2-tert-butyl-N-sulfonyl indole derivative. researchgate.net |

This data highlights the significant influence of reagent stoichiometry and solvent on the reaction efficiency. A thorough mechanistic elucidation of synthetic transformations involving this compound will require dedicated experimental and computational studies to validate these proposed pathways and to explore the full scope of its synthetic utility.

Computational and Theoretical Investigations of 2 Methyl 1h Indole 3 Sulfonyl Chloride and Its Derivatives

Electronic Structure and Molecular Orbital Theory Calculations (HOMO/LUMO)

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into these characteristics.

Theoretical studies on indole (B1671886) and its derivatives are often performed using Density Functional Theory (DFT), a computational method that can accurately predict molecular electronic structure. nih.govresearchgate.netirjweb.com For molecules in the indole sulfonamide family, the HOMO is typically localized on the electron-rich indole ring, while the LUMO is often associated with the sulfonyl group and its substituents.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher chemical reactivity. irjweb.com Computational methods like DFT with basis sets such as B3LYP/6-311++G(d,p) are employed to calculate these energy levels and predict the molecule's reactivity profile, including ionization potential, electron affinity, and chemical hardness. nih.govnih.gov For instance, a comparative study of indole and BN indoles using DFT (CAM-B3LYP) successfully modeled their experimentally determined ionization energies, which are directly related to the HOMO energy. acs.org

Table 1: Representative Calculated Electronic Properties of Indole Derivatives

| Property | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity and stability. | 4.0 to 4.8 |

| Ionization Potential (I) | The minimum energy required to remove an electron; approximated as -EHOMO. | 6.0 to 6.5 |

| Electron Affinity (A) | The energy released when an electron is added; approximated as -ELUMO. | 1.5 to 2.0 |

Note: These values are representative for indole derivatives and are calculated using DFT methods. The exact values for 2-Methyl-1H-indole-3-sulfonyl chloride would require specific calculations.

Spectroscopic Property Predictions and Validation

Computational methods are invaluable for predicting and interpreting the spectroscopic data of novel compounds. Techniques like DFT can calculate vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible). tandfonline.com

Theoretical calculations of electron spectra for parent indoles have been performed using DFT, and the results show strong agreement with available experimental data. researchgate.netmdpi.com For example, the calculated UV absorption spectrum for indole, derived from Time-Dependent DFT (TD-DFT), successfully reproduces the key features of the experimental spectrum, validating the computational approach. mdpi.com Similarly, computed 1H and 13C NMR chemical shifts, often calculated with the Gauge-Including Atomic Orbital (GIAO) method, typically show excellent correlation with experimental spectra, aiding in the structural confirmation of synthesized molecules. tandfonline.com The validation of these computational predictions against experimental results for known indole derivatives provides confidence in their application to novel structures like this compound. tandfonline.comresearchgate.net

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. X-ray crystallography provides precise data on these arrangements, which can be further analyzed using computational tools like Hirshfeld surface analysis to quantify the interactions.

Studies on derivatives such as (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone and 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole reveal key structural features. iucr.orgnih.gov A common characteristic is that the sulfonyl-bound phenyl ring is nearly orthogonal to the indole ring system, with dihedral angles reported between 82.84° and 89.91°. iucr.orgnih.gov

The crystal packing is primarily stabilized by a combination of weak intermolecular C-H···O hydrogen bonds, C-H···π interactions, and slipped π–π stacking interactions between indole systems. iucr.orgnih.goviucr.org In (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone, weak C-H···O interactions link molecules into a helical chain. iucr.org In other derivatives, these interactions create more complex three-dimensional networks. nih.gov The interaction energies associated with these forces can be calculated, with π-π stacking of indole rings being particularly significant (up to -60.8 kJ mol⁻¹). iucr.org

Table 2: Crystallographic Data for Related 2-Methyl-1-phenylsulfonyl-1H-indole Derivatives

| Compound | Dihedral Angle (Indole/Phenylsulfonyl) | Key Intermolecular Interactions | Reference |

| (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone | 84.89 (7)° | C-H···O | iucr.org |

| 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole | 82.84 (9)° | C-H···π, π–π stacking | nih.gov |

| Ethyl 2-acetoxymethyl-1-phenylsulfonyl-1H-indole-3-carboxylate | 83.35 (5)° | Not specified | iucr.org |

| 1-(2-bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | 89.91 (11)° | Not specified | iucr.org |

Molecular Modeling and Docking Studies for Biological Targets

Molecular modeling, and particularly molecular docking, is a computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov Derivatives of this compound, especially indole sulfonamides, have been investigated as inhibitors for various biological targets due to their wide range of reported biological activities. nih.gov

Computational studies have explored the docking of indole-based sulfonamides into the active sites of enzymes such as aromatase (implicated in breast cancer), JAK-3 (a target in oral cancer), and α-glucosidase (related to diabetes). nih.govnih.govsci-hub.box These studies help identify promising compounds by predicting their binding orientation and affinity, guiding further synthesis and biological evaluation. nih.govmdpi.com

Docking simulations provide detailed atomic-level information about the interactions between a ligand and a protein. researchgate.net For indole sulfonamide derivatives, the binding is typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking.

For example, in docking studies with α-glucosidase, the oxygen atoms of the sulfonamide group were found to form conventional hydrogen bonds with key amino acid residues like Asn241 and His239. sci-hub.box Simultaneously, the indole ring often engages in hydrophobic π-π stacking interactions with aromatic residues such as Phe157, which helps to stabilize the complex. sci-hub.box Similarly, when docked into the aromatase active site, indole sulfonamides were shown to bind efficiently, with the specific interactions being crucial for their inhibitory activity. nih.gov Analysis of these binding modes is essential for understanding structure-activity relationships (SAR) and for rationally designing more potent inhibitors. sci-hub.box

A primary goal of docking is to predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which ranks potential ligands. nih.gov For indole-based diaza-sulfonamides docked against the JAK-3 protein, binding energies were calculated in the range of -8.8 to -9.7 kcal/mol. nih.gov

While docking provides a static snapshot, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time in a simulated physiological environment. tandfonline.com Following MD, more accurate binding free energies can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). nih.govnih.gov These "end-state" methods analyze thousands of snapshots from the MD trajectory to provide a more reliable estimate of binding affinity than docking scores alone, though they are computationally more intensive. nih.govnih.gov This combined approach of docking followed by MD and MM/GBSA provides a powerful tool for accurately predicting the binding affinity and stability of a ligand in a protein's active site. nih.gov

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). wikipedia.orglibretexts.org

Transition State Theory (TST) is a cornerstone for understanding reaction kinetics, providing a framework to calculate reaction rate constants from the properties of the reactants and the transition state. wikipedia.orglibretexts.org For reactions involving sulfonyl chlorides, such as sulfonylation or solvolysis, computational models can determine the reaction pathway. magtech.com.cnnih.gov For many arenesulfonyl and alkanesulfonyl chlorides, a concerted SN2 mechanism is often proposed for their reactions with nucleophiles. nih.gov

Preclinical Biological Activity and Structure Activity Relationship Sar Studies of Indole Sulfonyl Derivatives

Antimicrobial Activity Evaluation

Derivatives of indole (B1671886) sulfonamides have been a subject of extensive research to address the growing challenge of antimicrobial resistance. These compounds have demonstrated notable efficacy against a spectrum of bacterial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A variety of indole-based derivatives have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria. For instance, a series of novel furanylarylene arylsulfonylindolesulfonamides were tested against bacterial strains including Bacillus subtilis, Enterococcus faecalis, Staphylococcus aureus (Gram-positive), and Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae (Gram-negative). documentsdelivered.com The results indicated that the nature of the substituent on the benzenesulfonyl group significantly influences the antibacterial activity. documentsdelivered.com Specifically, analogs with methoxy and chloro substitutions were found to be more active, with some exhibiting better efficacy than the standard drug, streptomycin, against selected organisms. documentsdelivered.com

In another study, a series of phenylsulfonyl indole-modified Ru-based metallodrugs demonstrated strong bacteriostatic efficacy against Staphylococcus aureus and robust bactericidal efficacy against Escherichia coli in the presence of subinhibitory concentrations of polymyxin B. acs.org Furthermore, some newly synthesized N-substituted sulfonyl indole-3-heterocyclic derivatives have shown remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the antibacterial activity of selected indole sulfonyl derivatives against various bacterial strains.

| Bacterial Strain | Compound/Derivative Class | Observed Activity | Reference |

| Staphylococcus aureus | Phenylsulfonyl indole-modified Ru-based metallodrugs | Strong bacteriostatic efficacy | acs.org |

| Escherichia coli | Phenylsulfonyl indole-modified Ru-based metallodrugs | Robust bactericidal efficacy (with polymyxin B) | acs.org |

| Bacillus subtilis | Furanylarylene arylsulfonylindolesulfonamides | Active | documentsdelivered.com |

| Enterococcus faecalis | Furanylarylene arylsulfonylindolesulfonamides | Active | documentsdelivered.com |

| Pseudomonas aeruginosa | Furanylarylene arylsulfonylindolesulfonamides | Active | documentsdelivered.com |

| Klebsiella pneumoniae | Furanylarylene arylsulfonylindolesulfonamides | Active | documentsdelivered.com |

Proposed Mechanisms of Action (e.g., cell wall disruption)

The mechanisms through which indole sulfonyl derivatives exert their antibacterial effects are multifaceted. One of the proposed mechanisms involves the disruption of the bacterial cell membrane. acs.org Studies on phenylsulfonyl indole-modified Ru-based metallodrugs have shown that these compounds can destroy the bacterial membrane, leading to membrane depolarization and the subsequent production of reactive oxygen species (ROS). acs.org

Another key mechanism of action identified for certain indole derivatives is the targeting of the bacterial cell wall. researchgate.net For example, arylthioindoles have demonstrated excellent potency against methicillin-resistant Staphylococcus aureus (MRSA) by targeting its cell wall. researchgate.net Furthermore, some synthetic indole derivatives have been found to inhibit the respiratory metabolism of multidrug-resistant Gram-positive bacteria, leading to a disruption of the membrane potential. niscpr.res.innih.gov This inhibition of respiratory pathways presents a novel approach to combating bacterial infections. niscpr.res.innih.gov

Antiparasitic Investigations

The therapeutic potential of indole sulfonyl derivatives extends to parasitic diseases, with studies demonstrating their activity against protozoan parasites such as Trypanosoma cruzi and Plasmodium falciparum.

Anti-Trypanosoma cruzi Activity Profiling

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a significant health concern in many parts of the world. Research into novel treatments has led to the investigation of indole derivatives. A study focused on the optimization of 1H-indole-2-carboxamides identified compounds with activity against the intracellular amastigote forms of T. cruzi. acs.org Although these early lead compounds showed balanced potency and physicochemical properties, they suffered from limited plasma exposure in animal studies. acs.org Despite challenges with their pharmacokinetic profiles, the research highlights the potential of the indole scaffold in the development of anti-Chagas disease agents. acs.org

Antimalarial Activity against Plasmodium falciparum

Malaria, caused by parasites of the genus Plasmodium, remains a major global health issue, with a continuous need for new and effective drugs. Indole-sulfonamide derivatives have emerged as a promising class of compounds with antimalarial properties. A study investigating a library of 44 indole-sulfonamide derivatives revealed that while monoindoles were inactive, most of the tested bisindoles and trisindoles exhibited antimalarial activity against the K1 multidrug-resistant strain of P. falciparum. acs.org The IC50 values for the active compounds were in the range of 2.79–8.17 μM. acs.org The most potent compound identified was a 4-OCH3 derivative of a non-hydroxyl-containing bisindole, with an IC50 of 2.79 μM. acs.org

Another study on indole-3-glyoxyl tyrosine derivatives demonstrated significant parasite growth inhibition of over 85% against P. falciparum. nih.gov These compounds also showed low cytotoxicity against human cells, indicating their potential as selective antimalarial agents. nih.gov

The following table presents the antimalarial activity of selected indole derivatives.

| Parasite Strain | Compound/Derivative Class | IC50 Value | Reference |

| Plasmodium falciparum (K1, multidrug-resistant) | Bisindoles and Trisindoles | 2.79–8.17 μM | acs.org |

| Plasmodium falciparum (K1, multidrug-resistant) | 4-OCH3 derivative of non-hydroxyl-containing bisindole | 2.79 μM | acs.org |

| Plasmodium falciparum | Indole-3-glyoxyl tyrosine derivatives | >85% growth inhibition | nih.gov |

Anti-tumor and Cytotoxicity Assessments

The cytotoxic potential of indole sulfonyl derivatives against various cancer cell lines has been a significant area of research. These compounds have shown promise as potential anticancer agents through various mechanisms of action.

A library of 44 indole-sulfonamide derivatives was investigated for their cytotoxic activities against four cancer cell lines: HuCCA-1, HepG2, A549, and MOLT-3. acs.orgnih.gov The study found that most of the derivatives exhibited anticancer activity against the MOLT-3 cell line. acs.orgnih.gov Notably, hydroxyl-containing bisindoles displayed cytotoxic activities against the other tested cancer cells as well. acs.orgnih.gov For the HepG2 cell line, all bisindoles with a hydroxyl group showed cytotoxic activity with IC50 values ranging from 7.37–26.00 μM, and many were more potent than the reference drug etoposide. acs.orgnih.gov The most potent compound against HepG2 cells was a derivative with a 4-trifluoromethyl substituent, exhibiting an IC50 of 7.37 μM. acs.orgnih.gov

In a different study, a series of novel 2-substituted indoline imidazolium salt derivatives were evaluated against a panel of human tumor cell lines. rsc.org One of the compounds was found to be the most potent derivative with IC50 values ranging from 0.24–1.18 μM and exhibited selective cytotoxicity against MCF-7, SW480, SMMC-7721, and HL-60 cell lines. rsc.org This compound was also shown to induce G2/M phase cell cycle arrest and apoptosis in SMMC-7721 cells. rsc.org

The following table summarizes the cytotoxic activity of selected indole derivatives against various cancer cell lines.

| Cancer Cell Line | Compound/Derivative Class | IC50 Value | Reference |

| MOLT-3 | Indole-sulfonamide derivatives | Active | acs.orgnih.gov |

| HepG2 | Hydroxyl-containing bisindoles | 7.37–26.00 μM | acs.orgnih.gov |

| HepG2 | 4-trifluoromethyl substituted hydroxyl-containing bisindole | 7.37 μM | acs.orgnih.gov |

| MCF-7, SW480, SMMC-7721, HL-60 | 2-substituted indoline imidazolium salt derivative | 0.24–1.18 μM | rsc.org |

In Vitro Screening against Human Tumor Cell Lines

Derivatives of indole sulfonamide have demonstrated notable cytotoxic activities against a range of human cancer cell lines. Studies have investigated libraries of these compounds against cholangiocarcinoma (HuCCA-1), hepatocellular carcinoma (HepG2), lung carcinoma (A-549), and lymphoblastic leukemia (MOLT-3) cell lines. nih.govresearchgate.netresearchgate.net

A significant finding is that the number of indole moieties plays a crucial role in the cytotoxic profile. For instance, most synthesized mono-, bis-, and tris-indole sulfonamides displayed cytotoxicity against the MOLT-3 cell line. researchgate.net Specifically, p-sulfonylphenolic bis-indole and p-chlorobenzenesulfonyl tris-indole derivatives showed higher antiproliferative activity against HepG2 cells than the standard chemotherapeutic agent, etoposide. researchgate.net The p-chlorobenzenesulfonyl bis-indole was also identified as the most potent agent against HuCCA-1 and A-549 cell lines. researchgate.net

Further investigations into hydroxyl-bearing bis-indoles identified derivatives with trifluoromethyl (CF3), chloro (Cl), and nitro (NO2) groups as particularly promising anticancer compounds. nih.govacs.org

Below is a table summarizing the anticancer activity of selected indole sulfonamide derivatives.

| Compound Class | Derivative Substitution | Target Cell Line(s) | Key Findings |

| Bis-indoles | p-chlorobenzenesulfonyl | HepG2, HuCCA-1, A-549 | Potent cytotoxic agent against all three lines. researchgate.net |

| Tris-indoles | p-chlorobenzenesulfonyl | HepG2 | More active than etoposide. researchgate.net |

| Bis-indoles | Hydroxyl-bearing with 4-CF3 | HepG2 | Ranked among the most potent compounds. nih.govacs.org |

| Bis-indoles | Hydroxyl-bearing with 4-Cl | HepG2 | Ranked among the most potent compounds. nih.govacs.org |

| Bis-indoles | Hydroxyl-bearing with 4-CH3 | HepG2 | Potent activity noted. nih.govacs.org |

| All Classes | Various | MOLT-3 | Most tested indole sulfonamides showed activity. nih.govresearchgate.net |

Effects on Cellular Processes (e.g., tubulin polymerization, mitotic arrest, apoptosis)

The anticancer effects of indole derivatives are often rooted in their ability to interfere with critical cellular machinery, particularly the microtubule network. Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization, acting by binding to the colchicine site on β-tubulin. nih.gov This disruption of microtubule dynamics hampers mitotic progression, leading to a stable arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis. nih.govnih.gov

Similarly, a series of indole-based chalcone derivatives and other derivatives containing sulfonamide scaffolds have been shown to inhibit tubulin polymerization in a dose-dependent manner. nih.gov This inhibition leads to a blockage of the cell cycle in the G2/M phase and subsequent programmed cell death. nih.gov The mechanism involves the perturbation of cytoskeletal and spindle microtubules, which triggers mitotic blockage and cell death through both apoptosis and autophagy. nih.gov

Receptor Interaction and Modulation Studies

Assessment as 5-HT6 Receptor Ligands

The indole sulfonyl scaffold is a cornerstone in the development of ligands for the 5-HT6 serotonin (B10506) receptor, a target of significant interest for treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia. nih.govnih.gov A vast number of 5-HT6 ligands feature an indole core, a sulfonamide moiety that acts as a hydrogen bond acceptor, and a hydrophobic site. nih.gov

Numerous series of N-arylsulfonylindole and indolylsulfonamide derivatives have been designed and synthesized, yielding compounds with high affinity and potent antagonistic activity towards the 5-HT6 receptor. nih.govnih.govmdma.ch For example, a series of N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl diamines displayed potent antagonism with equilibrium binding constant (Kb) values in the low nanomolar range (1.8-60 nM). nih.gov

Structure-activity relationship studies have revealed that substitution at the C-5 position of the indole ring, often with a methoxy group, is beneficial for high affinity. nih.govmdpi.com The nature of the arylsulfonyl group also significantly influences the binding affinity. nih.gov Docking studies suggest these ligands fit into a binding pocket where the indole nucleus inserts into a hydrophobic cluster, with the arylsulfonyl group extending to interact with surrounding residues. mdpi.com

Non-Competitive Antagonism of Kainate Receptors (GluK1/GluK2)

Indole-based structures have also been explored as modulators of ionotropic glutamate receptors, specifically kainate receptors (KARs), which are involved in excitatory neurotransmission. nih.govwikipedia.org While agonists of these receptors can induce seizures, antagonists have therapeutic potential. nih.govwikipedia.org

Research has led to the development of conformationally constrained, indole-based kainate analogues that exhibit antagonist behavior at KARs, a contrast to the potent agonist activity of the parent compound, kainic acid. nih.gov Furthermore, studies on 1,2,3,5-tetrasubstituted indole derivatives have contributed to the identification of non-competitive ligands for the GluK2 receptor subunit. nih.gov Molecular modeling and SAR studies of carboxyaryl-substituted phenylalanines have helped to establish the structural requirements for affinity at GluK1 receptor subtypes, with several compounds showing Ki values in the low micromolar range. nih.gov

Exploration of Other Preclinical Activities (e.g., anti-inflammatory)

The therapeutic potential of indole sulfonyl derivatives extends to anti-inflammatory applications. Inflammation is a complex biological response, and agents that can modulate it are highly sought after. nih.gov Certain indole derivatives have been shown to possess significant anti-inflammatory and antinociceptive activities. nih.gov

For instance, novel N-methylsulfonylindole derivatives have been synthesized and found to exhibit dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov The mechanism of action for the anti-inflammatory effects of some indole derivatives involves the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govchemrxiv.org These compounds can significantly reduce the production of these inflammatory mediators, as well as inhibit nitric oxide (NO), another key molecule in the inflammatory process. chemrxiv.orgchemrxiv.org

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive analysis of the structure-activity relationships for indole sulfonyl derivatives reveals key structural features that govern their diverse biological activities.

For Anticancer Activity: The number of indole units is a critical determinant, with bis- and tris-indole derivatives often showing enhanced cytotoxicity compared to mono-indoles. researchgate.net The presence of a hydroxyl group on the bis-indole scaffold appears beneficial. nih.govacs.org Furthermore, substitutions on the phenyl ring of the sulfonamide moiety are essential, with electron-withdrawing groups like halogens (e.g., chloro) and trifluoromethyl groups often leading to increased potency. nih.govresearchgate.netresearchgate.net

For 5-HT6 Receptor Affinity: A basic amine group, a sulfonamide linker, and an aromatic indole ring are common pharmacophoric features. nih.gov Substitution at the C-5 position of the indole ring, particularly with a methoxy group (5-MeO), consistently enhances affinity. nih.govnih.gov The nature and substitution pattern of the N-arylsulfonyl group also play a pivotal role in modulating receptor binding and functional activity. nih.gov Replacing a naphthyl fragment with quinolinyl or isoquinolinyl moieties, for instance, has been shown to increase affinity. nih.gov

For Kainate Receptor Antagonism: Conformational constraint of the indole nucleus is a key design element to switch activity from agonism to antagonism. nih.gov Specific substitution patterns, such as in 1,2,3,5-tetrasubstituted indoles, are crucial for achieving non-competitive antagonism at specific subunits like GluK2. nih.gov

For Anti-inflammatory Activity: The indole nucleus serves as a valuable scaffold for developing multi-target anti-inflammatory agents. nih.gov The incorporation of a methylsulfonyl group at the nitrogen of the indole ring has led to compounds with dual COX-2/5-LOX inhibitory profiles. nih.gov Hybrid molecules that combine the indole core with other pharmacologically active nuclei, such as imidazolidine, have also yielded promising anti-inflammatory agents that reduce leukocyte migration and pro-inflammatory cytokine release. nih.gov

Influence of Substituents on Indole Ring and Sulfonyl Moiety on Biological Potency

The biological potency of indole sulfonyl derivatives is significantly influenced by the nature and position of substituents on both the indole ring and the sulfonyl moiety. Structure-activity relationship (SAR) studies have demonstrated that specific modifications can enhance the cytotoxic activity of these compounds against various cancer cell lines.

On the indole ring, the presence of substituents at the 5-position has been identified as a critical contributor to enhanced biological activity. mdpi.com For instance, derivatives featuring 5-Cl (chloro), 5-OCH3 (methoxy), or 1-COCH3 (acetyl) groups on the indole ring have shown potent in vitro cytotoxicity, with some compounds exhibiting IC50 values below 1 µM. mdpi.com Quantitative structure-activity relationship (QSAR) analysis has confirmed that specific indolyl substituents, such as 5-methoxy, 1-acetyl, and 5-chloro, significantly contribute to enhanced cytotoxic activity. mdpi.comdoaj.org The presence of a hydrogen on the indole nitrogen is also considered crucial for increasing antiproliferative activity, as N-substituted indole analogues generally exhibit considerably reduced potency compared to their N-unsubstituted counterparts. researchgate.net Furthermore, the position of a methoxy group on the indole ring is a critical determinant of biological activity, with a methoxy group at the C5- or C6-position contributing to optimal activity. researchgate.net

Regarding the sulfonyl moiety, the nature of the substituent on the attached phenyl ring plays a vital role in determining the biological potency. Studies on indole-based sulfonylhydrazides have shown that a p-chlorophenyl substituent on the sulfonyl moiety can lead to significant inhibition of cancer cells. nih.govacs.org For example, the compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide showed promising inhibition of both MCF-7 and MDA-MB-468 cancer cells, with IC50 values of 13.2 µM and 8.2 µM, respectively. nih.govacs.org In contrast, compounds with p-nitrophenyl and quinoline groups on the sulfonyl moiety exhibited lesser antiproliferative effects. nih.govacs.org QSAR analysis has also revealed that the presence of a non-substituted phenyl ring can contribute to enhanced cytotoxic activity and ligand efficiency. mdpi.comdoaj.org

The following table summarizes the influence of various substituents on the cytotoxic activity of indole sulfonyl derivatives against different cancer cell lines.

| Compound Type | Substituent on Indole Ring | Substituent on Phenyl Sulfonyl Moiety | Cancer Cell Line | IC50 (µM) |

| Indole-sulfonylhydrazone | 5-methoxy | Unsubstituted | MCF-7 | 4.0 mdpi.com |

| Indole-sulfonylhydrazone | 5-chloro | Unsubstituted | MDA-MB-231 | 4.7 mdpi.com |

| Hydroxyl-bearing bisindole | - | 4-trifluoromethyl | HepG2 | 7.37 nih.govacs.org |

| Hydroxyl-bearing bisindole | - | 4-chloro | HepG2 | - |

| Hydroxyl-bearing bisindole | - | 4-nitro | HepG2 | - |

| Indole-based arylsulfonylhydrazide | 1-(2-morpholinoethyl) | 4-chloro | MCF-7 | 13.2 nih.govacs.org |

| Indole-based arylsulfonylhydrazide | 1-(2-morpholinoethyl) | 4-chloro | MDA-MB-468 | 8.2 nih.govacs.org |

| Indole-based arylsulfonylhydrazide | 1-(2-morpholinoethyl) | Biphenyl | MCF-7 | 17.3 nih.govacs.org |

| Indole-based arylsulfonylhydrazide | 1-(2-morpholinoethyl) | 4-nitro | MCF-7 | 82.03 nih.govacs.org |

| Indole-based arylsulfonylhydrazide | 1-(2-morpholinoethyl) | Quinoline | MCF-7 | 79.13 nih.govacs.org |

Rationalizing Selectivity and Efficacy through Structural Modifications

The selectivity and efficacy of indole sulfonyl derivatives can be rationalized and improved through targeted structural modifications. By understanding the interactions between these compounds and their biological targets, researchers can design new derivatives with enhanced potency and better selectivity for cancer cells.

One approach to enhancing efficacy is the creation of multimeric indole structures. For instance, bis-indole and tris-indole derivatives have been synthesized and evaluated for their cytotoxic effects. researchgate.net Phenolic bis-indole derivatives have shown to be potent cytotoxic agents against various cancer cell lines, with some compounds exhibiting stronger activity than the reference drug etoposide. researchgate.net Specifically, a p-chlorobenzenesulfonyl bis-indole and a tris-indole derivative demonstrated 3-fold and 2-fold stronger activity, respectively, against the HepG2 cell line compared to etoposide. researchgate.net This suggests that increasing the number of indole moieties can lead to a significant improvement in anticancer activity.

The selectivity of these compounds can also be fine-tuned. For example, a series of indole-sulfonylhydrazone hybrids exhibited selective cytotoxicity against MCF-7 (ER-α⁺) breast cancer cells. mdpi.comdoaj.org Compound 3b, in particular, demonstrated high potency with an IC50 of 4.0 µM and a selectivity index (SI) of 20.975 for MCF-7 cells. mdpi.comdoaj.org This selectivity is attributed to the favorable combination of steric bulk and hydrophobicity at both ends of the molecule. mdpi.com In another study, the compound 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide was found to be nontoxic against HEK 293 noncancerous cells, indicating that it selectively inhibits the proliferation of cancerous cells. nih.govacs.org

QSAR modeling has been a valuable tool in guiding the rational design of new derivatives. By identifying key properties such as mass, charge, polarizability, van der Waals volume, and electronegativity that govern the activities of these compounds, researchers can virtually construct and predict the activity of new molecules. nih.gov This approach allows for the structural optimization of the indole sulfonyl scaffold to develop more potent and selective anticancer agents. nih.gov The insights gained from these studies provide a strong foundation for the further development of this class of compounds as potential therapeutic agents. mdpi.comdoaj.org

The following table illustrates how structural modifications impact the selectivity and efficacy of indole sulfonyl derivatives.

| Compound | Structural Modification | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Indole-sulfonylhydrazone 3b | 5-methoxy on indole | MCF-7 | 4.0 | 20.975 mdpi.comdoaj.org |

| Indole-sulfonylhydrazone 3f | 5-chloro on indole | MDA-MB-231 | 4.7 | <10 mdpi.com |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | p-chlorophenyl on sulfonyl | MDA-MB-468 | 8.2 | Nontoxic to HEK 293 nih.govacs.org |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | p-chlorophenyl on sulfonyl | MCF-7 | 13.2 | Nontoxic to HEK 293 nih.govacs.org |

| p-chlorobenzenesulfonyl bis-indole | Bis-indole structure | HepG2 | More potent than Etoposide | - |

| p-chlorobenzenesulfonyl tris-indole | Tris-indole structure | HepG2 | More potent than Etoposide | - |

Conclusion and Future Perspectives in 2 Methyl 1h Indole 3 Sulfonyl Chloride Research

Summary of Current Research Advancements and Gaps

Current research on 2-Methyl-1H-indole-3-sulfonyl chloride is still in its nascent stages, with a significant portion of the available information being inferred from studies on structurally related compounds.

Advancements:

Synthetic Accessibility: The synthesis of the parent compound, 2-methylindole, is well-established through methods like the Fischer indole (B1671886) synthesis. The introduction of a sulfonyl chloride group at the C3 position is chemically feasible via electrophilic substitution, for which several general protocols exist.

Known Reactivity: The chemical behavior of the sulfonyl chloride functional group is well-documented, primarily its reactivity towards nucleophiles to form sulfonamides, sulfonates, and other derivatives. This provides a predictable platform for chemical diversification.

Acknowledged Biological Importance of the Scaffold: The 2-methylindole core is a recognized pharmacophore present in various biologically active molecules. Similarly, the sulfonamide linkage, readily formed from the sulfonyl chloride, is a key feature in a multitude of approved drugs.

Gaps:

Limited Specific Data: There is a notable lack of published research focusing specifically on the synthesis, characterization, and application of this compound itself. Much of the current understanding is based on extrapolation from similar indole-3-sulfonyl chlorides or other substituted 2-methylindoles.

Unexplored Reaction Scope: The full range of chemical transformations that this compound can undergo remains to be systematically investigated.

Lack of Biological Profiling: While derivatives of similar structures have shown promise, the biological activity profile of compounds directly derived from this compound is largely uncharted territory.

Minimal Exploration in Materials Science: The potential application of this compound as a building block for functional materials is an area that is almost entirely unexplored.

Potential for Targeted Drug Design and Development

The structural attributes of this compound make it a highly attractive starting point for targeted drug design and development. The 2-methylindole moiety can be tailored to interact with specific biological targets, while the sulfonyl chloride group serves as a versatile handle for introducing a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound, particularly sulfonamides, hold potential as:

Enzyme Inhibitors: The sulfonamide group is a classic zinc-binding group and can be targeted towards metalloenzymes. Furthermore, indole-based sulfonamides have shown inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications.

Antimicrobial Agents: The indole and sulfonamide motifs are both independently associated with antimicrobial activity. Their combination in a single molecule could lead to synergistic effects and the development of novel antibacterial or antifungal agents.

Anticancer Therapeutics: The indole scaffold is present in numerous anticancer drugs. By generating libraries of derivatives from this compound, it may be possible to identify new compounds with potent and selective anticancer activity.

| Potential Therapeutic Target Class | Rationale for Exploration | Example of Related Active Compounds |

| Metalloenzymes | Sulfonamide moiety can act as a zinc-binding group. | Carbonic anhydrase inhibitors |

| Cyclooxygenase (COX) | Indole-sulfonamide hybrids have shown COX-2 inhibitory activity. | Celecoxib (a sulfonamide-containing COX-2 inhibitor) |

| Bacterial Enzymes | Both indole and sulfonamide moieties possess antibacterial properties. | Sulfamethoxazole (a sulfonamide antibiotic) |

| Kinases | The indole nucleus is a common scaffold in kinase inhibitors. | Sunitinib (an indolinone-based kinase inhibitor) |

Emerging Synthetic Methodologies and Their Impact

Modern synthetic organic chemistry offers a range of innovative techniques that could significantly impact the synthesis and derivatization of this compound.

Microwave-Assisted Synthesis: This technology has the potential to dramatically reduce reaction times and improve yields for both the initial sulfonylation of 2-methylindole and the subsequent reactions of the sulfonyl chloride with various nucleophiles. mdpi.com

Flow Chemistry: Continuous flow processes can offer enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous when dealing with reactive intermediates like sulfonyl chlorides.

Catalytic C-H Functionalization: While direct sulfonylation is a viable route, emerging methods in C-H activation could provide alternative and more atom-economical pathways to introduce the sulfonyl group or other functionalities onto the indole ring.

Use of Ionic Liquids: Ionic liquids can serve as environmentally benign solvents and catalysts for a variety of organic transformations, including those involved in the synthesis of indole derivatives and the reactions of sulfonyl chlorides. researchgate.net

The adoption of these methodologies will likely lead to more efficient, sustainable, and diverse routes for the production and elaboration of this compound and its derivatives.

Applications in Chemical Biology and Materials Science Beyond Medicinal Chemistry

While the primary focus for a molecule like this compound is often in medicinal chemistry, its unique properties also suggest potential applications in other scientific fields.

Chemical Biology: The reactivity of the sulfonyl chloride group towards nucleophilic amino acid residues (such as lysine and tyrosine) makes it a potential tool for the development of chemical probes to study protein function. By incorporating a reporter tag (e.g., a fluorophore or a biotin moiety) into the nucleophile that reacts with this compound, it may be possible to create probes for activity-based protein profiling and target identification.

Materials Science: The rigid and planar structure of the indole ring, combined with the potential for forming stable sulfonamide linkages, suggests that this compound could be a valuable monomer or building block for the synthesis of novel polymers and functional materials. These materials could possess interesting photophysical, thermal, or electronic properties. For instance, incorporation into polymers could lead to materials with tailored refractive indices or thermal stability.

Q & A

Basic Research Question

- HPLC : A reverse-phase C18 column with UV detection at 254 nm can quantify impurities.

- Elemental analysis : Verify C, H, N, S, and Cl content against theoretical values.

- H NMR : Detect residual solvents (e.g., DMF) or hydrolysis byproducts .

How can researchers address contradictions in crystallographic data for indole-sulfonyl derivatives?

Advanced Research Question

Discrepancies in bond lengths or thermal parameters may arise from crystal packing effects or disorder. Strategies include:

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify outliers.

- Alternative techniques : Complement crystallography with DFT calculations to model electronic environments .

What synthetic challenges arise when modifying the indole core of this compound?

Advanced Research Question

Functionalizing the indole ring (e.g., at the 5- or 6-position) requires protection of the sulfonyl chloride group. For example, Friedel-Crafts alkylation may compete with sulfonation unless directing groups (e.g., methoxy) are introduced. Studies on 7-methoxy-1H-indole-3-carboxylic acid demonstrate that electron-donating groups enhance regioselectivity during electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.